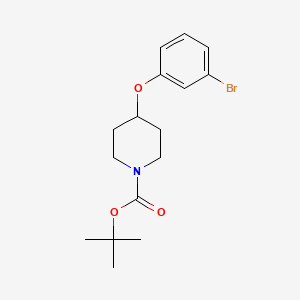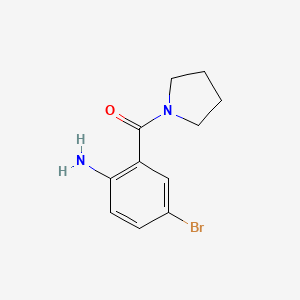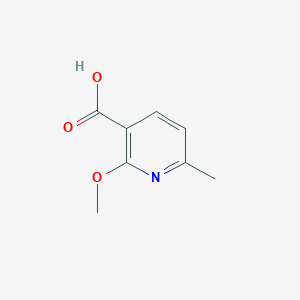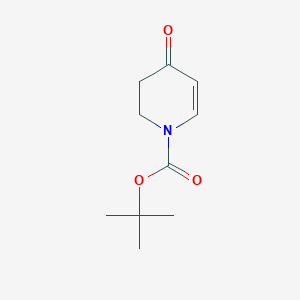
Fmoc-4-アミノ-3-メチル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-amino-3-methylbenzoic acid: is a chemical compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 4-amino-3-methylbenzoic acid. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
科学的研究の応用
Chemistry: Fmoc-4-amino-3-methylbenzoic acid is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: Fmoc-4-amino-3-methylbenzoic acid derivatives are explored for their potential therapeutic applications. Peptides synthesized using this compound can act as drugs or drug delivery agents, targeting specific proteins or cells in the body .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools. It is also used in the production of peptide vaccines and bioconjugates .
作用機序
Target of Action
Fmoc-4-amino-3-methylbenzoic acid is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions . This property makes it an ideal protecting group for amines, especially in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by base, usually piperidine .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-4-amino-3-methylbenzoic acid is peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions.
Result of Action
The primary result of the action of Fmoc-4-amino-3-methylbenzoic acid is the successful synthesis of peptides. By protecting the amine group during synthesis, it allows for the controlled addition of amino acids to a peptide chain .
Action Environment
The action of Fmoc-4-amino-3-methylbenzoic acid is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution is a critical factor in the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and light exposure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-amino-3-methylbenzoic acid typically involves the reaction of 4-amino-3-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of Fmoc-4-amino-3-methylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反応の分析
Types of Reactions:
Substitution Reactions: Fmoc-4-amino-3-methylbenzoic acid can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Deprotection Reactions: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases like N,N-diisopropylethylamine (DIPEA).
Major Products:
Substitution Reactions: Various substituted derivatives of 4-amino-3-methylbenzoic acid.
Deprotection Reactions: 4-amino-3-methylbenzoic acid.
Coupling Reactions: Peptides and peptide derivatives.
類似化合物との比較
- Fmoc-3-amino-4-methylbenzoic acid
- Fmoc-4-amino-3-hydroxybutanoic acid
- Fmoc-®-3-amino-4-(4-trifluoromethylphenyl)-butyric acid
- 3-(Fmoc-amino)phenylacetic acid
- 2-amino-4-chloro-3-methylbenzoic acid
- 2-((4-methoxybenzoyl)amino)-3-methylbenzoic acid
Uniqueness: Fmoc-4-amino-3-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of the Fmoc group provides stability and ease of removal, making it a preferred choice in peptide synthesis. Its methyl group at the 3-position and amino group at the 4-position offer unique reactivity compared to other similar compounds .
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-12-15(22(25)26)10-11-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMDMIXDWRNKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
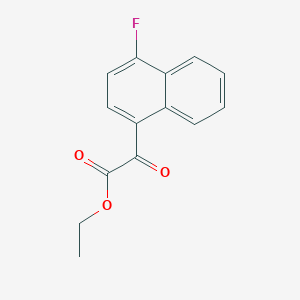
![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)

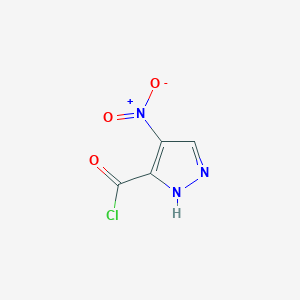
![6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid](/img/structure/B1322432.png)
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)
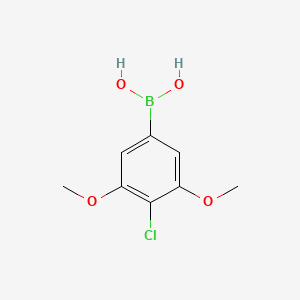

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)
